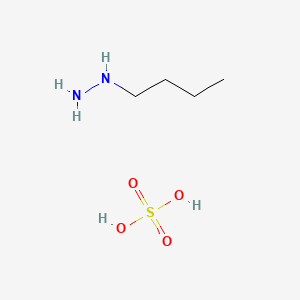
Hydrazine, butyl-, sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, butyl-, sulfate is a chemical compound that belongs to the class of hydrazine derivatives. It is a salt formed by the reaction of butyl hydrazine with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrazine, butyl-, sulfate can be synthesized by treating an aqueous solution of butyl hydrazine with sulfuric acid. The reaction typically involves the following steps:
Preparation of Butyl Hydrazine: Butyl hydrazine can be prepared by the reaction of butylamine with hydrazine hydrate.
Formation of this compound: The butyl hydrazine is then reacted with sulfuric acid to form the sulfate salt. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the product is typically obtained as a crystalline solid.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazine, butyl-, sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce alkylated hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazine, butyl-, sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: It is used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hydrazine, butyl-, sulfate involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. It can also inhibit certain enzymes by forming stable complexes with them, thereby affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine sulfate: A similar compound with a hydrazine core but without the butyl group.
Methylhydrazine sulfate: Another derivative with a methyl group instead of a butyl group.
Uniqueness
Hydrazine, butyl-, sulfate is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it particularly useful in specific applications where the butyl group plays a crucial role.
Eigenschaften
CAS-Nummer |
70082-35-8 |
|---|---|
Molekularformel |
C4H14N2O4S |
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
butylhydrazine;sulfuric acid |
InChI |
InChI=1S/C4H12N2.H2O4S/c1-2-3-4-6-5;1-5(2,3)4/h6H,2-5H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
MKNWGFVPSYUCNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


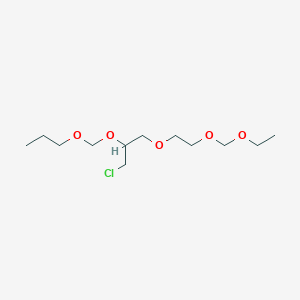
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
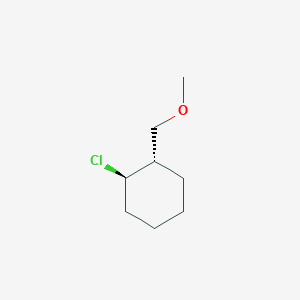
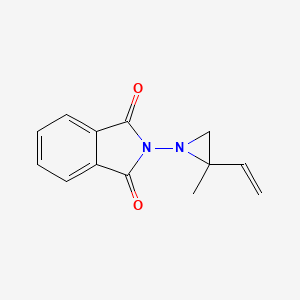

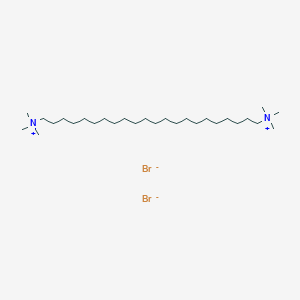

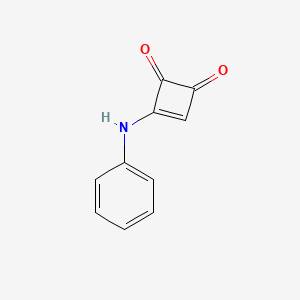

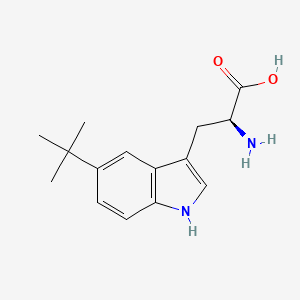
![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)

